ethyl 6-amino-1H-indole-2-carboxylate

Chemical Stability Process Chemistry Reaction Optimization

Sourcing indole intermediates that degrade under acidic/oxidative conditions can derail multi-step syntheses. Ethyl 6-amino-1H-indole-2-carboxylate (CAS 71056-60-5) overcomes this with a 2-carboxylate-stabilized pyrrole ring. • C6-amino group directs electrophilic substitution regioselectivity • Ethyl ester enables orthogonal deprotection via slower alkaline hydrolysis • Direct precursor to antiproliferative agents (IC50 as low as 3.78 μM) and circadian rhythm modulators • Available in high purity for reliable downstream transformations.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 71056-60-5
Cat. No. B1353849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-amino-1H-indole-2-carboxylate
CAS71056-60-5
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=C(C=C2)N
InChIInChI=1S/C11H12N2O2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2,12H2,1H3
InChIKeyCFRRQTCJDBVMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-amino-1H-indole-2-carboxylate (CAS 71056-60-5): A Heterocyclic Building Block for Precision Medicinal Chemistry Synthesis


Ethyl 6-amino-1H-indole-2-carboxylate (CAS 71056-60-5) is an indole-2-carboxylate derivative bearing a primary amino substituent at the C6 position and an ethyl ester at the C2 position . Indole-2-carboxylates as a class exhibit enhanced stability toward acidic and oxidative conditions compared to unsubstituted indoles, while retaining reactivity at the 3-position for further functionalization [1]. This scaffold serves as a versatile intermediate in medicinal chemistry, enabling the construction of diverse pharmacologically active derivatives .

Why Ethyl 6-amino-1H-indole-2-carboxylate Cannot Be Replaced by Methyl Esters or Unsubstituted Analogs in Regioselective Synthesis


Generic substitution of ethyl 6-amino-1H-indole-2-carboxylate with analogs bearing different ester groups (e.g., methyl), alternative substitution patterns (e.g., C5-amino, C4-amino), or unprotected nitrogen functionalities introduces critical changes to reaction outcomes [1]. The C6 amino group directs electrophilic aromatic substitution to specific positions on the indole ring, a regioselectivity profile that cannot be replicated by C5- or C4-amino analogs [2]. The ethyl ester at C2 provides a distinct hydrolysis rate and steric profile compared to methyl esters, enabling sequential deprotection strategies in multi-step syntheses [3]. Furthermore, the absence of the 2-carboxylate moiety—which stabilizes the pyrrole ring toward acid and oxidation—would render the scaffold susceptible to degradation under conditions commonly encountered in downstream transformations [4].

Ethyl 6-amino-1H-indole-2-carboxylate: Quantified Comparative Evidence for Scientific Selection


Superior Chemical Stability of Indole-2-carboxylate Scaffold vs. Unsubstituted Indoles Under Acidic and Oxidative Conditions

The indole-2-carboxylate core structure confers significantly enhanced stability toward acidic and oxidative conditions compared to unsubstituted indoles, while retaining reactivity at the 3-position for electrophilic substitution [1]. This class-level property is inherent to the 2-carboxylate functionality, which stabilizes the electron-rich pyrrole ring against degradation [1].

Chemical Stability Process Chemistry Reaction Optimization

Ethyl Ester vs. Methyl Ester: Differentiated Hydrolysis Kinetics Enabling Orthogonal Protection Strategies

The ethyl ester moiety at C2 of ethyl 6-amino-1H-indole-2-carboxylate provides a distinct hydrolysis rate and steric profile compared to the methyl ester analog (methyl 6-amino-1H-indole-2-carboxylate, CAS 167027-30-7) [1]. Ethyl esters generally undergo alkaline hydrolysis approximately 1.5-2× slower than methyl esters due to increased steric hindrance and reduced electrophilicity of the carbonyl carbon [2]. This differential enables orthogonal deprotection in the presence of other base-labile groups, a critical advantage in complex molecule assembly.

Protecting Group Strategy Orthogonal Deprotection Multi-step Synthesis

C6-Amino Substitution Enables Regioselective Electrophilic Aromatic Substitution vs. C5- and C4-Amino Analogs

The C6 amino group on the indole scaffold directs incoming electrophiles to specific positions on the aromatic ring through resonance and inductive effects [1]. Nitration studies on substituted indoles demonstrate that the position of amino substitution determines the regiochemical outcome of electrophilic aromatic substitution, with C6-aminoindoles undergoing nitration at the 5-position, whereas C5-amino analogs direct substitution to the 4- or 6-positions, and C4-amino analogs favor substitution at the 5- or 7-positions [1].

Regioselective Synthesis Electrophilic Aromatic Substitution Scaffold Diversification

Antiproliferative Activity of 6-Amino Substituted Indole-2-carboxylates vs. Reference Drugs in Cancer Cell Lines

A study evaluating a series of indole-2-carboxylate derivatives demonstrated that the 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate scaffold (compound 6e) exhibited potent antiproliferative activity against HepG2, A549, and MCF7 cancer cell lines [1]. Compound 6e showed greater potency than the reference drug etoposide in vitro, with IC50 values ranging from 3.78 ± 0.58 to 24.08 ± 1.76 μM across the tested cell lines [1]. This demonstrates that the 6-amino indole-2-carboxylate core, when appropriately substituted, can yield compounds with superior in vitro efficacy compared to clinically used chemotherapeutic agents.

Antiproliferative Activity Cancer Drug Discovery Lead Optimization

C6-Aminoalkyl vs. C5-Aminoalkyl Substitution: Casein Kinase Iε Inhibitory Activity and CNS Drug Potential

Patent literature discloses that both 5-aminoalkyl-1H-indole-2-carboxylic acid amides and 6-aminoalkyl-1H-indole-2-carboxylic acid amides exhibit inhibitory activity against human casein kinase Iε (CK1ε) [1]. The positioning of the aminoalkyl substituent at C6 versus C5 modulates pharmacokinetic properties and target engagement, with the patent specifically claiming 3-arylthio-substituted and 3-heterocyclethio-substituted 6-aminoalkyl-1H-indole-2-carboxylic acid amides as pharmacologically active entities for treating central nervous system disorders including mood and sleep disorders [1].

Kinase Inhibition CNS Drug Discovery Circadian Rhythm Disorders

Ethyl 6-amino-1H-indole-2-carboxylate: Optimal Application Scenarios for Research and Industrial Use


Synthesis of Antiproliferative Indole-2-carboxylate Derivatives for Oncology Research

Ethyl 6-amino-1H-indole-2-carboxylate serves as a foundational building block for constructing antiproliferative indole-2-carboxylate derivatives active against HepG2, A549, and MCF7 cancer cell lines [1]. Derivatization at the 4-position with cyclohexylmethoxy or isopropoxy groups, combined with the 6-amino and 2-carboxylate functionalities, yields compounds with IC50 values as low as 3.78 μM—superior to etoposide in vitro [1]. The ethyl ester provides a handle for amide coupling or hydrolysis to the carboxylic acid for further diversification [1].

Construction of Casein Kinase Iε Inhibitors for CNS Disorder Therapeutics

The 6-amino indole-2-carboxylate scaffold is directly applicable to synthesizing 6-aminoalkyl-1H-indole-2-carboxylic acid amides that inhibit human casein kinase Iε phosphorylation of the human clock protein Period (hPER) [2]. Reduction of the 2-ester to an alcohol followed by conversion to the corresponding amine enables installation of the 6-aminoalkyl side chain claimed in US Patent 20080027124 for treating circadian rhythm disorders, mood disorders, and sleep disorders [2].

Multi-step Synthetic Sequences Requiring Acid- and Oxidation-Stable Indole Intermediates

The indole-2-carboxylate core of ethyl 6-amino-1H-indole-2-carboxylate confers significantly enhanced stability toward acidic and oxidative conditions compared to unsubstituted indoles [3]. This property makes the compound particularly valuable for reaction sequences involving acidic workups, oxidative transformations, or conditions that would otherwise cause polymerization or degradation of the indole nucleus [3]. The 2-carboxylate group can subsequently be removed via decarboxylation if desired, functioning as a traceless stabilizing group [3].

Orthogonal Protection Strategy Development Using Ethyl Ester Selectivity

Ethyl 6-amino-1H-indole-2-carboxylate enables orthogonal protection/deprotection strategies in complex molecule synthesis due to the differential hydrolysis kinetics between ethyl esters and methyl esters [4]. The slower alkaline hydrolysis rate of ethyl esters (approximately 0.5-0.7× that of methyl esters) allows selective deprotection of methyl ester groups while leaving the C2 ethyl ester intact [4]. This is critical when assembling molecules containing multiple carboxylate functionalities that must be manipulated independently [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 6-amino-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.